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Compound of Interest |

Compound Name: 2-Cyclopropylmorpholine
CAS No.: 1063734-79-1
Cat. No.: B1424871
. J

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 2-Cyclopropylmorpholine
(CAS: 1063734-79-1), a critical pharmacophore in modern drug discovery. The cyclopropyl
group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and
potency, while the morpholine ring enhances water solubility. This document outlines the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
signatures required for the rigorous identification and quality control of this intermediate.

Chemical Identity & Physicochemical Context[1][2]
[31[4][5][6][7][8][°]
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Property Data
IUPAC Name 2-Cyclopropylmorpholine
1063734-79-1 (Free Base) / 2044705-23-7 (HCI
CAS Number
Salt)
Molecular Formula C7H13sNO
Molecular Weight 127.19 g/mol

st hemist Contains one chiral center at C2. Typically
ereochemistry .
supplied as a racemate.

Colorless to pale yellow liquid (Free Base);

Physical State . .
White solid (HCI salt).

Mass Spectrometry (MS) Analysis[7][10]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural
connectivity. For 2-Cyclopropylmorpholine, two ionization modes are relevant: Electrospray
lonization (ESI) for intact mass confirmation and Electron Impact (El) for structural elucidation
via fragmentation.

ESI-MS (Soft lonization)

e Primary Signal: The protonated molecular ion

is the dominant species.

o Expected m/z: 128.2 Da.
e Adducts: Common adducts include

(150.2 Da) and

(166.2 Da), particularly if glass or buffers are involved in sample prep.

EI-MS (Hard lonization) Fragmentation Pathway
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In Electron Impact (70 eV), the molecule undergoes characteristic fragmentation. The
morpholine ring typically directs cleavage alpha to the nitrogen atom (a-cleavage).

Molecular lon (

): m/z 127 (often weak intensity).

Base Peak: Loss of the cyclopropyl group or ring opening.

Diagnostic Fragment (m/z 98): Loss of the ethyl/ethylene fragment from the morpholine ring.

Cyclopropylium lon: m/z 41 (

), highly diagnostic for the cyclopropyl substituent.

Fragmentation Logic Diagram

The following diagram illustrates the theoretical fragmentation pathway used to validate the
structure.

a-Cleavage Product
(Loss of H/Radical)

Molecular lon Inductive Cleavage > Cyclopropylium lon
[M]+e (m/z 127) (C3H5)+ (m/z 41)

-Cyclopropyle

Morpholine Ring Frag
(C4H8NO)+ (m/z 86)

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathways for 2-Cyclopropylmorpholine showing key
diagnostic ions.

Infrared (IR) Spectroscopy[7][11][12]

IR analysis is essential for confirming functional groups and detecting water contamination (in
the case of the hygroscopic HCI salt).
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Key Diagnostic Bands

. Wavenumber . .
Functional Group ( 1 Intensity Assignment | Notes
cm-

Secondary amine

N-H Stretch 3300 — 3500 Medium, Broad stretch. Absent/shifted
in HCI salt.
Characteristic C-H

C-H Stretch 4000 - 3100 Weak stretch of the strained

(Cyclopropyl) cyclopropyl ring (
-like character).

C-H Stretch (Aliphatic) 2800 — 2980 Strong C-H stretching of the
morpholine ring.
Ether linkage within

C-O-C Stretch 1050 — 1150 Strong o
the morpholine ring.
Cyclopropyl rin

Ring Deformation ~1020 Medium YEIopTopyIHing

breathing mode.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3]1[4]1[6][7][13]

NMR is the definitive method for structural and stereochemical verification. The presence of the
chiral center at C2 renders the protons on the morpholine ring diastereotopic, leading to
complex splitting patterns (ABX or AB systems) rather than simple triplets.

'H NMR (Proton) Data (400 MHz, CDCI:s)

The spectrum is divided into two distinct regions: the high-field cyclopropyl region and the mid-
field morpholine region.

o Cyclopropyl Region (0.0 — 1.0 ppm):
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o The high ring strain and magnetic anisotropy of the cyclopropane ring cause significant
shielding.

o 0.1 - 0.6 ppm: Two multiplets corresponding to the diastereotopic methylene protons (
) of the cyclopropyl ring.
o 0.7 — 0.9 ppm: Multiplet for the methine proton (
) of the cyclopropyl ring attached to the morpholine.
e Morpholine Region (2.5 — 4.0 ppm):
o 2.6 — 3.0 ppm: Multiplets for the protons alpha to the Nitrogen (
and

). The proton at C2 (chiral center) will likely appear as a distinct multiplet due to coupling
with the cyclopropyl methine.

o 3.5-3.9 ppm: Multiplets for the protons alpha to the Oxygen (

). These are deshielded by the electronegative oxygen.

Table: tH NMR Assignment Summary
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Position Multiplicit Integral Interpretation
(ppm) prcIty 9 P
) Highly shielded
Cyclopropyl-CH2  0.2-0.6 Multiplet (m) 4H ]
ring protons.
_ Bridgehead
Cyclopropyl-CH 0.7-0.9 Multiplet (m) 1H
proton.

Chiral center;
Morpholine C2-H 2.8-3.1 ddd (approx) 1H couples to N-H
and cyclopropyl.

Diastereotopic

Morpholine N- ) ]
CH 26-3.0 Multiplet (m) 2H protons adjacent
2
to N.
] Protons adjacent
Morpholine O- )
CH 3.6-39 Multiplet (m) 4H to O (C3/C5
2
positions).
Exchangeable;
) shift varies with
Amine N-H 15-20 Broad s 1H

concentration/sol

vent.

3C NMR (Carbon) Data (100 MHz, CDCI:s)

The 13C spectrum confirms the carbon skeleton count (7 unique signals for the racemate).
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Carbon Type Assignment
yp (ppm) 9
Two distinct signals if
Cyclopropyl CH2 20-5.0 resolution is high, or
overlapping.
Methine carbon of the
Cyclopropyl CH 10.0-15.0 )
cyclopropyl ring.
) Chiral carbon; shift influenced
Morpholine C2 58.0 -62.0
by N and cyclopropyl.
Morpholine C6 (N-C) 45.0-47.0 Carbon alpha to Nitrogen.
. Carbons alpha to Oxygen
Morpholine C3/C5 (O-C) 66.0 — 68.0

(most deshielded aliphatic).

Structural Elucidation Workflow

The following Graphviz diagram outlines the logic flow for confirming the structure using the

data above.
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Caption: Logic gate workflow for the structural validation of 2-Cyclopropylmorpholine
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Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Sample Preparation for NMR

Solvent Selection: Use Chloroform-d (CDCI3) (99.8% D) containing 0.03% TMS as an
internal standard. For HCI salts, Methanol-d4 (CD3zOD) or DMSO-ds is required due to
solubility.

Concentration: Dissolve 5-10 mg of the free base (or 10-15 mg of the salt) in 0.6 mL of
solvent.

Filtration: If the solution is cloudy (common with salts), filter through a small plug of glass
wool into the NMR tube to prevent line broadening.

Sample Preparation for GC-MS

« Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.

» Derivatization (Optional): If tailing occurs due to the secondary amine, derivatize with

trifluoroacetic anhydride (TFAA) to improve peak shape.

e Column: Use a standard non-polar column (e.g., DB-5ms or HP-5).

o Temperature Program: Start at 60°C (hold 2 min), ramp 15°C/min to 250°C.
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 To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2-
Cyclopropylmorpholine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142487 1#spectroscopic-data-of-2-
cyclopropylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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